molecular formula C22H25N3O3 B5905530 N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide

N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide

货号 B5905530
分子量: 379.5 g/mol
InChI 键: DFJLINXXMVJAHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapy for cancer. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide works by inhibiting the activity of a protein called PARP1, which is involved in DNA repair. By inhibiting PARP1, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide causes DNA damage to accumulate in cancer cells, leading to cell death. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the activity of another protein called Tankyrase, which is involved in the regulation of telomere length.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has also been shown to have effects on normal cells. Specifically, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has been shown to cause DNA damage and induce apoptosis in normal cells that are rapidly dividing, such as bone marrow cells. However, in non-dividing cells, such as neurons, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has been shown to have minimal effects.

实验室实验的优点和局限性

One advantage of N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide is that it has been shown to be effective in preclinical models of multiple types of cancer, suggesting that it may have broad applicability as a cancer therapy. Additionally, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has been shown to sensitize cancer cells to chemotherapy, suggesting that it may be effective in combination with other cancer therapies. However, one limitation of N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide is that it has been shown to cause DNA damage in normal cells, which could limit its clinical utility.

未来方向

There are several future directions for research on N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide. One potential direction is to explore the use of N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is to investigate the use of N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide in the treatment of other diseases that involve DNA damage, such as neurodegenerative diseases. Finally, further research is needed to better understand the mechanism of action of N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide and to identify potential biomarkers that could be used to predict response to therapy.

合成方法

The synthesis of N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-methyl-3-nitrobenzoic acid to form an intermediate product. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with cyclopropyl isocyanate and 2-oxoimidazolidine to yield N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide.

科学研究应用

N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has been studied extensively in preclinical models of cancer, including breast, ovarian, and lung cancer. In these studies, N-cyclopropyl-N-(2-methoxybenzyl)-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.

属性

IUPAC Name

N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15-7-8-16(13-19(15)24-12-11-23-22(24)27)21(26)25(18-9-10-18)14-17-5-3-4-6-20(17)28-2/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJLINXXMVJAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2OC)C3CC3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。